molecular formula C16H16 B1345107 2-Phenyltetralin CAS No. 29422-13-7

2-Phenyltetralin

Cat. No. B1345107
CAS RN: 29422-13-7
M. Wt: 208.3 g/mol
InChI Key: DYYMTTTVEKTABS-UHFFFAOYSA-N
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Description

2-Phenyltetralin is a chemical compound composed of a tetralin nucleus linked at carbon 2 to a phenyl group . It has a molecular formula of C16H16 . The average mass of this compound is 208.298 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetralin nucleus (a two-ring structure) linked to a phenyl group (a single ring structure) . The average mass of this compound is 208.298 Da, and its monoisotopic mass is 208.125198 Da .

Scientific Research Applications

Decomposition Mechanisms

  • Decomposition of Radical Cations: Research by Gallagher et al. (1983) investigated the decomposition mechanisms of 1- and 2-phenyltetralin radical cations, revealing primary decompositions and various exchange reactions. This study is significant in understanding the chemical behavior of this compound under specific conditions (Gallagher et al., 1983).

Mesomorphic Properties

  • Synthesis and Mesomorphic Behavior: Cereghetti et al. (1982) explored the synthesis and mesomorphic behavior of 2-phenyltetralins, contributing to the understanding of their liquid crystalline properties. This research is vital for potential applications in materials science (Cereghetti et al., 1982).

Asymmetric Synthesis

  • Dopamine D1 Agonist Synthesis: Malhotra et al. (2011) conducted a study on the asymmetric synthesis of a dopamine D1 agonist from D-serine, involving this compound. This synthesis pathway is crucial for developing specific pharmacological agents (Malhotra et al., 2011).

Molecular Interactions

  • DNA-Interacting Complexes: Research by Pang et al. (1998) utilized this compound derivatives to study interactions between DNA and redox-active molecules, providing insights into DNA-binding mechanisms and potential applications in biochemistry and molecular biology (Pang et al., 1998).

Polymerization Processes

  • Thermal Polymerization of Styrene: Brown (1969) investigated the role of 1-phenyltetralin in the thermal polymerization of styrene, contributing to the understanding of polymer chemistry and material synthesis (Brown, 1969).

Chiral Complex Studies

  • Chiral Os(II) Polypyridyl Complexes: A 2020 study by Huang et al. demonstrated the application of chiral Os(II) polypyridyl complexes, including this compound derivatives, as nuclear DNA imaging agents. This research has implications in cell biology and microscopy (Huang et al., 2020).

Electrochemical Applications

  • Asymmetric Electrocarboxylation: Chen et al. (2014) explored the asymmetric electrocarboxylation of 1-phenylethyl chloride catalyzed by a chiral [CoI(salen)]− complex, using this compound derivatives. This research opens new avenues in the field of electrochemical asymmetric synthesis, particularly in the efficient utilization of CO2 (Chen et al., 2014).

properties

IUPAC Name

2-phenyl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYMTTTVEKTABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880673
Record name naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29422-13-7
Record name 2-Phenyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 1,2,3,4-tetrahydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10880673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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